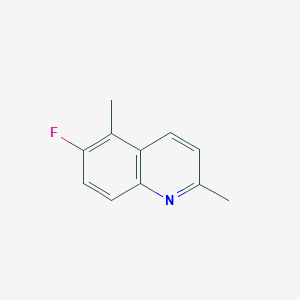
6-Fluoro-2,5-dimethylquinoline
Übersicht
Beschreibung
6-Fluoro-2,5-dimethylquinoline is a useful research compound. Its molecular formula is C11H10FN and its molecular weight is 175.20 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry
6-Fluoro-2,5-dimethylquinoline has shown promising potential in medicinal chemistry due to its biological activities. It is primarily investigated for:
- Antibacterial Activity : Research indicates that quinoline derivatives can exhibit significant antibacterial properties. The presence of fluorine enhances the compound's interaction with bacterial enzymes, potentially leading to effective inhibition .
- Anticancer Properties : Studies have suggested that compounds similar to this compound may inhibit cancer cell proliferation. The unique structure allows for interaction with various cancer-related pathways .
- Antiviral Activity : Preliminary investigations suggest antiviral effects against certain viruses, making it a candidate for further drug development.
Synthetic Organic Chemistry
In synthetic organic chemistry, this compound serves as a versatile building block for synthesizing more complex molecules. Its unique structural features allow it to participate in various reactions:
- Building Block for Complex Molecules : The compound can be utilized in the synthesis of other biologically active molecules, expanding its utility in drug discovery .
- Reactivity and Transformations : The fluorine atom enhances the reactivity of the compound in electrophilic substitution reactions, making it suitable for creating diverse chemical derivatives.
Material Science
This compound has applications in material science, particularly in the development of advanced materials:
- Liquid Crystals : The compound is explored for its potential use in liquid crystal displays (LCDs) due to its unique electronic properties.
- Dyes and Pigments : Its structural characteristics make it a candidate for developing dyes and pigments used in various industrial applications .
Data Table: Comparative Properties of Quinoline Derivatives
| Compound Name | Structure Features | Unique Properties |
|---|---|---|
| This compound | Fluorine at position 6; two methyl groups at positions 2 and 5 | Enhanced reactivity and biological activity |
| 6-Fluoroquinoline | Contains a single fluorine atom at position 6 | Less versatile in reactions |
| 8-Iodoquinoline | Contains an iodine atom at position 8 | Different reactivity profile |
| 2,5-Dimethylquinoline | Lacks halogens | Simpler structure; less reactive |
Case Studies and Research Findings
-
Antibacterial Mechanism Study :
A study published in a peer-reviewed journal explored the antibacterial mechanism of quinoline derivatives. It was found that this compound exhibited significant inhibition against Gram-positive bacteria by disrupting cell wall synthesis . -
Anticancer Activity Assessment :
In vitro studies demonstrated that this compound inhibited the growth of several cancer cell lines. The mechanism involved apoptosis induction through mitochondrial pathways, highlighting its potential as an anticancer agent. -
Synthesis Optimization :
Research focused on optimizing the synthesis of this compound revealed efficient multi-step reactions that improved yield and purity. This advancement facilitates its application in pharmaceutical research and development .
Eigenschaften
CAS-Nummer |
113641-45-5 |
|---|---|
Molekularformel |
C11H10FN |
Molekulargewicht |
175.20 g/mol |
IUPAC-Name |
6-fluoro-2,5-dimethylquinoline |
InChI |
InChI=1S/C11H10FN/c1-7-3-4-9-8(2)10(12)5-6-11(9)13-7/h3-6H,1-2H3 |
InChI-Schlüssel |
ATWVWVWZFFCWOV-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NC2=C(C=C1)C(=C(C=C2)F)C |
Herkunft des Produkts |
United States |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details









Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













